3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Lipophilicity Drug-likeness Permeability

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one features an ortho-bromo, para-methyl N-aryl substitution pattern essential for cross-coupling regioselectivity and antibacterial SAR. Unlike regioisomers such as 5-(bromomethyl)-3-phenyl analogs, only this substitution enables Pd-catalyzed diversification while preserving drug-like properties (LogP 2.80, TPSA 29.54 Ų, single rotatable bond). Suited for hit-to-lead programs targeting MRSA/VRE, fragment-based probe development, and cross-coupling methodology optimization. Purity: 95%.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1060817-68-6
Cat. No. B1513042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
CAS1060817-68-6
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCOC2=O)Br
InChIInChI=1S/C10H10BrNO2/c1-7-2-3-9(8(11)6-7)12-4-5-14-10(12)13/h2-3,6H,4-5H2,1H3
InChIKeyUVSAZZKXQHVWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1060817-68-6 | 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one for Antibacterial and Cross-Coupling Research


3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (CAS: 1060817-68-6) is a halogenated oxazolidinone derivative with molecular formula C₁₀H₁₀BrNO₂ and molecular weight 256.1 g/mol . The compound belongs to the phenyloxazolidinone class—a scaffold with established precedent as a privileged framework for antibacterial drug discovery, most notably exemplified by the clinical agent linezolid [1]. The ortho-bromo substitution pattern on the N-aryl ring provides a synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification . Commercial availability is limited to specialty chemical suppliers, with standard purity specifications ranging from 95% to 98% .

1060817-68-6 | Why Generic Oxazolidinone Substitution Compromises Research Outcomes


Substitution of 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one with alternative halogenated oxazolidinones—even those sharing the identical molecular formula (C₁₀H₁₀BrNO₂)—is not functionally equivalent for either synthetic or screening applications. Regioisomers such as 5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one or 4-(3-bromophenyl)-4-methyl-2-oxazolidinone exhibit markedly different reactivity profiles due to the distinct chemical environment of the bromine substituent. The specific ortho-bromo, para-methyl substitution pattern on the N-aryl ring of the target compound [1] confers unique steric and electronic properties that govern both cross-coupling regioselectivity and potential target engagement. Furthermore, the oxazolidinone scaffold's biological activity is exquisitely sensitive to N-aryl substitution modifications; SAR studies have demonstrated that alterations to this moiety profoundly affect antimicrobial potency, with even minor positional changes capable of abrogating activity entirely [2].

1060817-68-6 | Quantitative Differentiation Evidence vs. Closest Analogs


1060817-68-6 | Lipophilicity (LogP) Differentiation vs. Positional Isomer

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one exhibits a calculated LogP of 2.78-2.80 , which falls within the optimal range for passive membrane permeability while maintaining acceptable aqueous solubility. This lipophilicity profile directly results from the specific ortho-bromo, para-methyl N-aryl substitution pattern. In contrast, the regioisomeric oxazolidinone bearing a 2-bromophenylmethyl group at the C-5 position (same molecular formula) possesses a significantly higher calculated boiling point (451°C at 760 mmHg) [1], indicative of stronger intermolecular interactions that may alter its behavior in both synthetic and biological contexts.

Lipophilicity Drug-likeness Permeability

1060817-68-6 | Synthetic Versatility via Aryl Bromide Cross-Coupling Handle

The target compound contains an ortho-bromo substituent directly attached to the N-aryl ring, a structural feature that enables participation in copper-catalyzed Ullmann-type couplings and palladium-catalyzed Suzuki-Miyaura reactions [1]. This specific substitution pattern (bromine at the 2-position of the phenyl ring, methyl at the 4-position) is distinct from alternative brominated oxazolidinones such as (R)-5-bromomethyl-3-methyl-oxazolidin-2-one, where the bromine is located on an alkyl chain rather than the aromatic ring . Aromatic bromides undergo oxidative addition with Pd(0) catalysts with kinetics that differ substantially from benzylic bromides, enabling chemoselective transformations in more complex synthetic sequences [2].

Cross-coupling Late-stage functionalization Medicinal chemistry

1060817-68-6 | Topological Polar Surface Area (TPSA) and Rotatable Bond Optimization

The target compound possesses a topological polar surface area (TPSA) of 29.54 Ų [1] and exactly one rotatable bond (the N-aryl single bond) . These physicochemical parameters are strongly predictive of oral bioavailability according to established drug-likeness criteria: Veber's rules specify that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų exhibit favorable oral absorption [2]. The single rotatable bond confers conformational rigidity that may enhance target binding specificity, a design principle validated in the evolution from early oxazolidinones to linezolid and subsequent clinical candidates [3].

Drug-likeness Bioavailability Veber rules

1060817-68-6 | Evidence-Backed Procurement Use Cases for Research Laboratories


Medicinal Chemistry: Antibacterial Lead Optimization via Oxazolidinone Scaffold Modification

As a halogenated phenyloxazolidinone, 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one serves as a foundational intermediate for structure-activity relationship (SAR) studies targeting the oxazolidinone antibacterial pharmacophore . Its ortho-bromo substituent provides a versatile handle for diversification via palladium-catalyzed cross-coupling reactions [1], enabling systematic exploration of N-aryl substituent effects on antimicrobial potency. The compound's favorable physicochemical profile (LogP 2.78-2.80, TPSA 29.54 Ų, single rotatable bond) makes it particularly suitable for hit-to-lead campaigns where maintaining drug-like properties is paramount. Research laboratories engaged in antibacterial discovery programs targeting Gram-positive pathogens, including MRSA and VRE, may utilize this compound to generate focused libraries for MIC determination against clinically relevant isolates.

Synthetic Methodology Development: Chemoselective Cross-Coupling Platform

This compound represents an ideal substrate for developing and optimizing chemoselective cross-coupling methodologies involving bromoiodoarenes and related halogenated systems . The well-defined structure—containing a single aromatic bromine in a sterically distinct ortho position relative to the oxazolidinone N-aryl linkage—allows for unambiguous characterization of reaction outcomes and regioselectivity [1]. Methodologists exploring copper-catalyzed Ullmann-type couplings of oxazolidinones with halogenated arenes can employ this compound as a benchmark substrate, given the documented precedent for oxazolidinone participation in such transformations .

Chemical Biology: Probe Development and Target Identification

The oxazolidinone scaffold has demonstrated activity beyond antibacterial applications, with recent investigations exploring anticoagulant potential and interactions with RNA targets such as the T-box riboswitch antiterminator [1]. 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, with its minimally functionalized core (molecular weight 256.1 g/mol, single rotatable bond) , constitutes an optimal starting point for fragment-based probe development. The aryl bromide enables conjugation to affinity tags (e.g., biotin, fluorophores) or photoaffinity labels via cross-coupling chemistry, facilitating target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.